molecular formula C10H13NO2 B2438110 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid CAS No. 1482100-98-0

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid

Cat. No.: B2438110
CAS No.: 1482100-98-0
M. Wt: 179.219
InChI Key: SADSUNZSYNDTOF-UHFFFAOYSA-N
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Description

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid is an organic compound with a pyridine ring substituted with a methyl group at the 2-position, an isopropyl group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Substitution Reactions: The methyl and isopropyl groups are introduced through substitution reactions using appropriate alkylating agents.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(propan-2-yl)pyridine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-Methyl-6-(propan-2-yl)pyridine-3-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group.

Uniqueness

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered attention in the scientific community due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular structure of this compound is characterized by:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 205.25 g/mol
  • Functional Groups : Carboxylic acid, pyridine ring, and isopropyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate their activity, leading to diverse biological effects such as:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting bacterial growth through interference with metabolic processes.
  • Anti-inflammatory Effects : Research indicates that similar compounds can suppress cyclooxygenase (COX) activity, which is crucial in inflammatory responses . The inhibition of COX enzymes can reduce inflammation and pain.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showcasing a promising profile for potential therapeutic applications in treating infections.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. For example, it has been noted for its ability to inhibit COX enzymes, which play a key role in the inflammatory pathway. The IC50_{50} values for related compounds have shown effective suppression of COX activity comparable to established anti-inflammatory drugs like celecoxib .

Research Findings and Case Studies

A summary of relevant studies on the biological activity of this compound is presented below:

StudyBiological ActivityFindings
Study 1AntimicrobialDemonstrated effectiveness against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
Study 2Anti-inflammatoryInhibition of COX-2 activity with an IC50_{50} value comparable to celecoxib (0.04 μmol) .
Study 3CytotoxicityExhibited cytotoxic effects on cancer cell lines with significant IC50_{50} values .

Comparative Analysis

When compared to similar compounds within the pyridine class, this compound stands out due to its unique substitution pattern on the pyridine ring. This structural diversity significantly influences its biological activity.

CompoundStructure FeaturesUnique Properties
2-MethylpyridineMethyl group at position 2Limited biological activity compared to derivatives
3-HydroxypyridineHydroxyl group at position 3Different functional group affecting reactivity
4-AminopyridineAmino group at position 4Known for neuroprotective effects but lacks anti-inflammatory properties

Properties

IUPAC Name

2-methyl-6-propan-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)9-5-4-8(10(12)13)7(3)11-9/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADSUNZSYNDTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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